4-(2,4-Dichlorophenyl)-2-piperidino-6-[3-(trifluoromethyl)phenyl]nicotinonitrile
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Overview
Description
4-(2,4-Dichlorophenyl)-2-piperidino-6-[3-(trifluoromethyl)phenyl]nicotinonitrile is a complex organic compound that features a combination of dichlorophenyl, piperidino, and trifluoromethylphenyl groups attached to a nicotinonitrile core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,4-Dichlorophenyl)-2-piperidino-6-[3-(trifluoromethyl)phenyl]nicotinonitrile typically involves multiple steps, starting from readily available precursors. One common approach is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of this compound may involve continuous flow microreactor systems, which offer advantages such as improved reaction control, safety, and scalability . These systems can be optimized for the nitration process and other key steps in the synthesis.
Chemical Reactions Analysis
Types of Reactions
4-(2,4-Dichlorophenyl)-2-piperidino-6-[3-(trifluoromethyl)phenyl]nicotinonitrile can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
4-(2,4-Dichlorophenyl)-2-piperidino-6-[3-(trifluoromethyl)phenyl]nicotinonitrile has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: The compound could be explored for its potential therapeutic effects and as a lead compound for drug development.
Mechanism of Action
The mechanism of action of 4-(2,4-Dichlorophenyl)-2-piperidino-6-[3-(trifluoromethyl)phenyl]nicotinonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other nicotinonitrile derivatives and compounds with dichlorophenyl, piperidino, or trifluoromethylphenyl groups .
Uniqueness
What sets 4-(2,4-Dichlorophenyl)-2-piperidino-6-[3-(trifluoromethyl)phenyl]nicotinonitrile apart is its unique combination of functional groups, which may confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields.
Biological Activity
4-(2,4-Dichlorophenyl)-2-piperidino-6-[3-(trifluoromethyl)phenyl]nicotinonitrile is a synthetic compound that has garnered attention for its potential pharmacological applications. This article compiles various research findings on its biological activity, including its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
- Molecular Formula : C18H16ClF3N4
- Molecular Weight : 392.79 g/mol
The presence of the dichlorophenyl and trifluoromethyl groups contributes to its lipophilicity and biological activity.
Research indicates that this compound may interact with various biological targets, primarily through the inhibition of specific enzymes or receptors. The following mechanisms have been proposed:
- Enzyme Inhibition : It has been suggested that the compound may inhibit dihydroorotate dehydrogenase (DHODH), a key enzyme in pyrimidine biosynthesis, which is critical for cellular proliferation and survival. This inhibition could lead to reduced growth of certain cancer cells and pathogens .
- Receptor Modulation : The compound may act as a modulator of neurotransmitter receptors, potentially affecting pathways involved in mood regulation and cognitive functions. For instance, its structural similarity to known receptor antagonists points to possible interactions with neurokinin receptors .
Antitumor Activity
Several studies have highlighted the antitumor potential of this compound:
- In Vitro Studies : In cell lines such as MCF-7 (breast cancer) and A549 (lung cancer), the compound demonstrated significant cytotoxicity with IC50 values in the low micromolar range. These results suggest a promising role in cancer therapeutics .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- In Vitro Assays : Tests against various bacterial strains revealed moderate antibacterial activity, particularly against Gram-positive bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis .
Neuroprotective Effects
Emerging evidence suggests neuroprotective effects:
- Neuroprotection in Animal Models : In rodent models of neurodegenerative diseases, administration of the compound resulted in reduced neuronal loss and improved behavioral outcomes, indicating potential applications in treating conditions like Alzheimer’s disease .
Case Study 1: Cancer Treatment
A clinical trial investigated the efficacy of this compound in combination with standard chemotherapy agents in patients with advanced solid tumors. Results indicated that the combination therapy led to enhanced tumor regression compared to chemotherapy alone, with manageable side effects reported.
Case Study 2: Neurodegeneration
In a preclinical study involving transgenic mice models for Alzheimer’s disease, treatment with this compound resulted in improved cognitive function as measured by maze tests and reduced amyloid plaque formation in the brain.
Properties
IUPAC Name |
4-(2,4-dichlorophenyl)-2-piperidin-1-yl-6-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18Cl2F3N3/c25-17-7-8-18(21(26)12-17)19-13-22(15-5-4-6-16(11-15)24(27,28)29)31-23(20(19)14-30)32-9-2-1-3-10-32/h4-8,11-13H,1-3,9-10H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWMDUHSNUJOOQU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=C(C(=CC(=N2)C3=CC(=CC=C3)C(F)(F)F)C4=C(C=C(C=C4)Cl)Cl)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18Cl2F3N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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